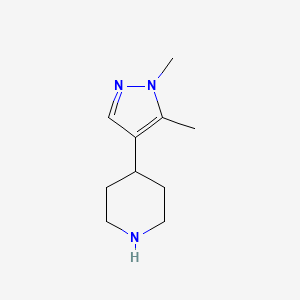

4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4-(1,5-dimethylpyrazol-4-yl)piperidine |

InChI |

InChI=1S/C10H17N3/c1-8-10(7-12-13(8)2)9-3-5-11-6-4-9/h7,9,11H,3-6H2,1-2H3 |

InChI Key |

AMAMXXNMKFISNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C)C2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 1,5 Dimethyl 1h Pyrazol 4 Yl Piperidine and Analogues

Retrosynthetic Analysis of the 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine Scaffold

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, readily available starting materials. For this compound, three primary disconnection strategies can be envisioned:

Strategy A: Pyrazolyl-Piperidine Linkage Disconnection. The most direct approach involves disconnecting the C4-C4 bond between the pyrazole (B372694) and piperidine (B6355638) rings. This suggests a cross-coupling reaction, such as a Suzuki or Stille coupling, between a suitable organometallic piperidine derivative (e.g., a boronic acid or ester) and a halogenated 1,5-dimethyl-1H-pyrazole.

Strategy B: Pyrazole Ring Disconnection. This strategy maintains the piperidine ring as a pre-formed unit and focuses on constructing the pyrazole ring upon it. This disconnection leads back to a key intermediate: a 1-(piperidin-4-yl)-substituted 1,3-dicarbonyl compound. The classical Knorr pyrazole synthesis can then be employed, reacting this intermediate with methylhydrazine to form the target pyrazole ring. nih.govwikipedia.org

Strategy C: Piperidine Ring Disconnection. In this approach, the 1,5-dimethyl-1H-pyrazol-4-yl moiety is kept intact while the piperidine ring is synthesized. A common and effective method for creating substituted piperidines is the reduction of a corresponding pyridine (B92270) precursor. dtic.milnih.gov Therefore, this retrosynthetic route points to 4-(1,5-dimethyl-1H-pyrazol-4-yl)pyridine as a key intermediate, which can be synthesized and subsequently hydrogenated.

Classical Synthetic Routes to this compound and Related Systems

Classical syntheses rely on well-established, fundamental organic reactions to construct the target scaffold, often following the pathways identified through retrosynthetic analysis.

A robust strategy for synthesizing 4-substituted piperidines involves the chemical reduction of a corresponding pyridine derivative. dtic.mil The synthesis of this compound can be achieved by first preparing 4-(1,5-dimethyl-1H-pyrazol-4-yl)pyridine and then reducing the pyridine ring. The catalytic hydrogenation of pyridines is a common method, often employing catalysts like nickel, sodium in ethanol, or tin in hydrochloric acid to yield the piperidine ring. dtic.mil

Another classical approach is the construction of the piperidine ring itself. 4-Piperidones are frequently synthesized via the addition of a primary amine to two equivalents of an alkyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil This would require a pyrazole-containing primary amine as a starting material.

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with the Knorr synthesis being a primary example. wikipedia.org This method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.com In the context of the target molecule, this route would begin with a piperidine-containing 1,3-diketone, which is then reacted with methylhydrazine. The regioselectivity of the cyclization is a critical factor, as two isomeric pyrazoles can potentially form.

The reaction conditions, such as the choice of solvent and the use of an acid catalyst, can significantly influence the reaction's outcome and yield. nih.gov For instance, conducting the condensation in aprotic dipolar solvents like N,N-dimethylacetamide has been shown to provide better results and regioselectivity compared to traditional protic solvents like ethanol. nih.gov

Another established route is the reaction of α,β-unsaturated ketones with hydrazines, which initially form pyrazolines that can be subsequently oxidized to the aromatic pyrazole ring. nih.govmdpi.com

| Reactants | Catalyst/Reagent | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| 1,3-Diketone, Hydrazine | Acidic conditions | Ethanol | Ambient Temperature | Classical method, may yield regioisomeric mixtures. | nih.gov |

| Aryl 1,3-Diketone, Arylhydrazine | None | N,N-dimethylacetamide (DMAc) | Room Temperature | Good yields and high regioselectivity. | nih.gov |

| Ketone, Acid Chloride (in situ diketone formation), Hydrazine | None | Not specified | Not specified | Fast and general method for accessing diverse pyrazoles. | mdpi.com |

| Metal-diketone complex, Hydrazine | None | Water, DMSO, or THF | Microwave Irradiation | Excellent yields of trisubstituted pyrazoles. | nih.gov |

Convergent strategies that unite pre-synthesized pyrazole and piperidine fragments are highly effective. Palladium-catalyzed cross-coupling reactions are central to this approach. For instance, a Suzuki coupling reaction can be employed between a halogenated 1,5-dimethyl-1H-pyrazole and a piperidine-4-boronic acid derivative. researchgate.net This method is particularly valuable for creating the C-C bond between the two heterocyclic rings. The synthesis of a key intermediate for the drug Crizotinib, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, utilizes a final-step Pd-catalyzed Suzuki coupling, highlighting the industrial applicability of this strategy. researchgate.net

Modern Advances in this compound Synthesis

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of these classical routes through the development of novel catalytic systems and the optimization of reaction conditions.

The development of advanced catalytic methods has significantly impacted the synthesis of both the pyrazole and piperidine moieties.

For pyrazole synthesis, various metal catalysts and reagents have been explored to enhance reaction rates and control regioselectivity. Copper-catalyzed condensation reactions can provide pyrazoles under acid-free conditions at room temperature. organic-chemistry.org Microwave-assisted synthesis using metal-diketonate complexes as substrates has been shown to produce trisubstituted pyrazoles in excellent yields. nih.gov The use of iodine as a catalyst has also been reported for cascade reactions that form functionalized pyrazoles from enaminones and hydrazines. mdpi.com

In piperidine synthesis, modern catalysis has enabled highly stereoselective reductions of pyridine derivatives. Iridium(I) catalysts containing P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts, providing access to chiral piperidine derivatives. nih.gov

Reaction optimization is crucial for maximizing yield and purity. This involves the systematic screening of parameters such as catalysts, solvents, bases, and temperature. researchgate.netresearchgate.net For example, in the palladium-catalyzed C-N coupling of piperidines with heteroaromatic halides, high-throughput experimentation has been used to identify optimal catalyst-base combinations that suppress undesired side reactions and improve yields. acs.org

| Reaction Type | Catalyst/System | Key Feature | Reference |

|---|---|---|---|

| Pyrazole Synthesis | Cu(acac)₂ / Microwave | Direct N-heterocyclization of hydrazines with metal-diketones in high yields. | nih.gov |

| Pyrazole Synthesis | Molecular Iodine | Catalyzes cascade reaction between enaminones and hydrazines without transition metals. | mdpi.com |

| Piperidine Synthesis | Iridium(I) with P,N-ligand | Asymmetric hydrogenation of pyridinium salts for chiral piperidines. | nih.gov |

| Pyrazolyl-Piperidine Coupling | Palladium / Buchwald-Hartwig | High-throughput screening used to optimize C-N coupling conditions. | acs.org |

Green Chemistry Principles in Synthetic Strategies

The integration of green chemistry principles into the synthesis of pyrazole and piperidine derivatives is a critical step toward developing environmentally benign and sustainable chemical processes. researchgate.netjetir.org Key objectives include minimizing hazardous waste, using renewable resources, and designing energy-efficient reactions. jetir.org Strategies such as the use of green solvents, eco-friendly catalysts, and energy-efficient techniques like microwave and ultrasound irradiation are being increasingly employed. nih.govnih.gov

Key Green Chemistry Approaches:

Green Solvents: There is a significant shift towards replacing hazardous organic solvents with greener alternatives. Water, or aqueous-ethanolic mixtures, have been successfully used as a medium for the synthesis of pyrazole derivatives, such as pyrano[2,3-c]pyrazoles. nih.gov These solvents are non-toxic, readily available, and environmentally safe.

Benign Catalysts: The development and use of biodegradable, reusable, or non-toxic catalysts are central to green synthesis. researchgate.net Nanocatalysts, such as nano-ZnO and magnetic Fe3O4 nanoparticles, have demonstrated high efficiency in catalyzing the synthesis of substituted pyrazoles. rsc.orgmdpi.com These catalysts often allow for reactions under milder conditions, reduce reaction times, and can be easily recovered and reused, aligning with the principles of waste reduction and atom economy. rsc.org For instance, a novel nano catalyst derived from layered double hydroxides (LDH) has been used for the one-pot, three-component synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives in an H2O/EtOH solvent system, offering excellent yields and catalyst reusability over multiple cycles. nih.gov

Energy-Efficient Methods: Microwave and ultrasound irradiation are emerging as powerful tools in green synthesis. nih.govnih.gov These techniques can significantly accelerate reaction rates, leading to shorter reaction times and increased yields compared to conventional heating methods. nih.gov For example, the synthesis of pyrano[2,3-c]pyrazole derivatives has been efficiently achieved using microwave irradiation in an eco-friendly water-ethanol solvent mixture. nih.gov Similarly, ultrasound has been employed to facilitate catalyst-free multicomponent reactions in water for the synthesis of related pyrazole systems. rsc.org

The following table summarizes various green catalysts and conditions used in the synthesis of pyrazole analogues.

| Catalyst | Reaction Type | Solvent | Energy Source | Key Advantages | Reference |

|---|---|---|---|---|---|

| l-tyrosine | Four-component condensation | H₂O–ethanol | Microwave | Eco-friendly solvent system, accelerated reaction | nih.gov |

| Magnetic Fe₃O₄ nanoparticles | Four-component reaction | Water | Room Temp. | High yields, catalyst reusable up to 14 times | rsc.org |

| Nano-ZnO | Condensation | Controlled | Conventional | Exceptional yield (95%), short reaction time, simple work-up | mdpi.com |

| LDH@PTRMS@DCMBA@CuI | Three-component one-pot | H₂O/EtOH | 55 °C | Excellent yields (85–93%), short times (15–27 min), catalyst reusable | nih.gov |

| None (Catalyst-free) | Multicomponent reaction | Water | Ultrasound | Excellent yields, avoids catalyst use and recovery | rsc.org |

Stereoselective Synthesis Considerations and Asymmetric Approaches

The synthesis of substituted piperidines, such as this compound, requires careful consideration of stereochemistry, as the spatial arrangement of substituents on the piperidine ring can be critical to the molecule's properties. google.com Developing stereoselective and asymmetric methods is crucial for producing specific stereoisomers, which is often a requirement in medicinal chemistry. researchgate.net

Strategies for Stereocontrol:

Catalyst-Controlled C-H Functionalization: Rhodium-catalyzed C-H insertion reactions provide a powerful method for the site-selective and stereoselective functionalization of the piperidine ring. nih.govresearchgate.net The choice of both the rhodium catalyst and the nitrogen-protecting group on the piperidine can direct the substitution to the C2, C3, or C4 position with high diastereoselectivity. nih.gov

Asymmetric Annulation Reactions: The [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, represents a highly effective method for constructing functionalized piperidine derivatives. nih.gov This approach can deliver the piperidine core with very good enantioselectivity. nih.gov

Substrate-Controlled Synthesis: Chiral starting materials, such as amino acids, can be used to construct enantiomerically pure heterocycles. organic-chemistry.org For the piperidine ring, protected L-glutamic acid can serve as a precursor in a multi-step sequence to yield stereochemically defined piperidine compounds. google.com

Asymmetric Functionalization of the Pyrazole Ring: While the target compound itself does not have a chiral center on the pyrazole ring, the synthesis of analogues often involves the asymmetric functionalization of pyrazolone (B3327878) precursors. rwth-aachen.de Organocatalytic and metal-catalyzed reactions can introduce chiral quaternary carbon stereocenters at the C4 position of the pyrazolone ring with high enantioselectivity. rwth-aachen.deresearchgate.net For example, the asymmetric chlorination of 4-substituted pyrazolones using bis(oxazoline)–Cu(II) complexes can yield products with up to 98% enantiomeric excess (ee). researchgate.net

The table below highlights selected asymmetric methods applicable to the synthesis of chiral pyrazole and piperidine scaffolds.

| Method | Scaffold | Catalyst/Reagent | Key Outcome | Reference |

|---|---|---|---|---|

| [4+2] Annulation | Piperidine | C2-symmetric chiral phosphepine | Highly enantioselective formation of piperidine derivatives | nih.gov |

| Asymmetric Chlorination | Pyrazolone | bis(oxazoline)–Cu(II) complex | Up to 98% ee for chiral pyrazolones with a C4-Cl stereocenter | researchgate.net |

| Michael/Aldol Cascade | Spirocyclohexanepyrazolone | Piperidine | Formation of six consecutive stereogenic centers with good to excellent diastereoselectivity | rwth-aachen.de |

| C-H Insertion | Piperidine | Rhodium complexes (e.g., Rh₂(R-TCPTAD)₄) | Site-selective and stereoselective C-H functionalization | nih.govresearchgate.net |

Multicomponent Reaction (MCR) Approaches to Pyrazole-Piperidine Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical pathway to complex molecules like pyrazole-piperidine systems. mdpi.com These one-pot processes reduce the number of synthetic steps and purification procedures, aligning with the principles of green chemistry. nih.gov The synthesis of the pyrazole core is particularly well-suited to MCRs, often involving the condensation of a 1,3-dicarbonyl compound (or an equivalent) with a hydrazine derivative. nih.govbeilstein-journals.org

MCR Strategies for Pyrazole Synthesis:

Four-Component Synthesis of Fused Pyrazoles: A common and powerful MCR involves the reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.govrsc.orgmdpi.com This reaction, often catalyzed by a simple base like piperidine, proceeds through a cascade of Knoevenagel condensation, Michael addition, and cyclization steps to form highly substituted pyrano[2,3-c]pyrazoles in excellent yields. rsc.orgmdpi.com

In Situ Generation of Intermediates: MCR strategies can be designed to generate key reactive intermediates in situ. nih.govbeilstein-journals.org For example, 1,3-dicarbonyl compounds can be formed from enolates and acid chlorides and then immediately reacted with a hydrazine in the same pot to yield the pyrazole product. nih.gov Similarly, diazo compounds can be generated in situ from aldehydes and tosylhydrazines and used in 1,3-dipolar cycloadditions to build the pyrazole ring, avoiding the isolation of potentially hazardous intermediates. nih.gov

Diastereoselective MCRs for Piperidones: Four-component reactions have also been developed for the highly diastereoselective synthesis of complex piperidin-2-ones. researchgate.net Using reagents such as pyridinium ylides, aromatic aldehydes, Michael acceptors, and ammonium (B1175870) acetate (B1210297) (as the nitrogen source), polysubstituted piperidones can be constructed with high stereocontrol. researchgate.net While not directly forming the target compound, this demonstrates the power of MCRs in building the piperidine core with defined stereochemistry.

The following table provides examples of multicomponent reactions used to synthesize pyrazole and piperidine-containing heterocyclic systems.

| Number of Components | Reactants | Product Type | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Four | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Pyrano[2,3-c]pyrazole | Piperidine / Aqueous medium | 85-93% | mdpi.com |

| Four | (Hetero)aromatic aldehydes, Hydrazine hydrate, β-ketoesters, Malononitrile | Pyrano[2,3-c]pyrazole | Piperidine (5 mol%) / Water | 85-93% | mdpi.com |

| Four | Pyridinium ylides, Aldehydes, Michael acceptors, Ammonium acetate | Piperidin-2-one salts | Methanol | 44-84% | researchgate.net |

| Three | Aldehydes, β-ketoesters, Hydrazines | Persubstituted pyrazoles | Yb(PFO)₃ | Not specified | beilstein-journals.org |

Advanced Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

The purification of synthetic intermediates and the final this compound compound is a critical step to ensure high purity, which is essential for subsequent applications. While standard techniques like column chromatography and recrystallization are widely used, several advanced and specialized methods can be employed to tackle specific purification challenges. ijcpa.inresearchgate.net

Purification of Pyrazole Intermediates:

Acid-Base Extraction and Crystallization: Pyrazoles are weakly basic and can be purified by forming acid addition salts. google.com Dissolving the crude pyrazole in an organic solvent and treating it with an inorganic or organic acid can precipitate the corresponding salt, which can be isolated by crystallization. google.comgoogle.com The pure pyrazole is then liberated by treatment with a base. This method is effective for separating the pyrazole from non-basic impurities.

Purification of Piperidine Intermediates:

Azeotropic Distillation: For piperidine-pyridine mixtures, which can be difficult to separate by simple distillation due to close boiling points, azeotropic distillation is an effective technique. google.com By adding water and a non-aromatic hydrocarbon, a multi-component azeotrope containing a higher ratio of pyridine can be distilled off, leaving the desired piperidine enriched in the residue. google.com

Salt Formation with CO₂: A green and efficient method for purifying piperidine from mixtures containing pyridine involves the selective formation of a piperidinium (B107235) salt using carbon dioxide. google.com When CO₂ is bubbled through an organic solution of the mixture, the more basic piperidine reacts to form a solid salt, which can be easily separated by filtration. The pyridine remains in the solution. The pure piperidine is then recovered by treating the salt with an alkaline solution. google.com This process is simple, energy-efficient, and avoids the generation of large amounts of waste. google.com

Chromatographic Methods: For complex mixtures or the separation of stereoisomers, chromatographic techniques are indispensable. Chiral preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating enantiomers of pyrazole-fused piperidine derivatives, allowing for the isolation of individual stereoisomers. ijcpa.in

The table below summarizes these advanced purification techniques.

| Technique | Target Moiety | Principle | Key Advantage | Reference |

|---|---|---|---|---|

| Acid Addition Salt Crystallization | Pyrazole | Selective crystallization of the protonated pyrazole salt from a solution. | Effective for removing non-basic impurities. | google.comgoogle.com |

| Azeotropic Distillation | Piperidine | Separation based on the formation of a lower-boiling azeotrope with added solvents. | Separates compounds with close boiling points, like piperidine and pyridine. | google.com |

| Salt Formation with CO₂ | Piperidine | Selective precipitation of piperidine as a salt by reaction with CO₂. | Green, simple, and energy-efficient method with high yield. | google.com |

| Chiral Preparative HPLC | Piperidine Analogues | Differential interaction of enantiomers with a chiral stationary phase. | Allows for the separation and isolation of individual enantiomers. | ijcpa.in |

Advanced Spectroscopic and Structural Elucidation Studies of 4 1,5 Dimethyl 1h Pyrazol 4 Yl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the intricate structural details of molecules in solution. For a molecule such as 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a wealth of information regarding its connectivity, configuration, and conformational preferences.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

High-resolution 1D NMR spectra, specifically ¹H and ¹³C NMR, would offer the initial overview of the molecular structure. The ¹H NMR spectrum would reveal the chemical environment of each proton, while the ¹³C NMR, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would identify the different types of carbon atoms (CH₃, CH₂, CH).

To unambiguously assign these signals and to understand the spatial relationships between atoms, a suite of 2D NMR experiments is essential. researchgate.net

Correlation Spectroscopy (COSY): This experiment would establish the proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would be crucial for tracing the connectivity of the protons within the piperidine (B6355638) ring and for confirming the assignments of the methyl groups on the pyrazole (B372694) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This powerful technique allows for the definitive assignment of the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for connecting the piperidine and pyrazole rings, for instance, by observing correlations between the piperidine protons at the point of attachment and the carbons of the pyrazole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the through-space proximity of protons. For this molecule, NOESY data would be critical in establishing the relative orientation of the pyrazole and piperidine rings and in analyzing the conformational preferences of the piperidine ring (e.g., chair conformation with the pyrazole substituent in an equatorial or axial position). nih.govktu.edu

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on known values for similar pyrazole and piperidine structures, is presented below.

| Atom Number | ¹H Chemical Shift (ppm) (Hypothetical) | ¹³C Chemical Shift (ppm) (Hypothetical) | Key HMBC Correlations (Hypothetical) | Key NOESY Correlations (Hypothetical) |

| 1 (N-CH₃) | 3.75 | 35.0 | C2, C5 | H5, H-pyrazole |

| 2 (C) | - | 138.0 | - | - |

| 3 (CH) | 7.50 | 120.0 | C2, C4, C5 | H-piperidine(axial) |

| 4 (C) | - | 115.0 | - | - |

| 5 (C-CH₃) | 2.30 | 12.0 | C1, C4, C5 | H1 |

| Piperidine Cα | 2.90 | 53.0 | Pyrazole C4 | H-piperidine(β) |

| Piperidine Cβ | 1.80 | 32.0 | - | H-piperidine(α,γ) |

| Piperidine Cγ | 2.50 | 40.0 | Pyrazole C3, C4 | H-piperidine(β) |

Solid-State NMR Applications in Polymorphism and Structural Heterogeneity Studies

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can offer insights into its structure in the crystalline state. This is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. ssNMR could be used to identify and characterize different polymorphs of this compound. Furthermore, in cases of structural heterogeneity within the crystal lattice, ssNMR can reveal the presence of non-equivalent molecules in the asymmetric unit.

X-ray Crystallography for Absolute Stereochemistry and Intermolecular Interactions

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and torsional angles.

Single-Crystal X-ray Diffraction Analysis

Obtaining a suitable single crystal of this compound would allow for its complete structural determination by single-crystal X-ray diffraction. nih.gov This analysis would confirm the connectivity of the atoms and provide the absolute stereochemistry if chiral centers were present. The resulting crystal structure would reveal the precise conformation of the piperidine ring and the relative orientation of the pyrazole substituent. A hypothetical table of crystallographic data is provided below.

| Parameter | Value (Hypothetical) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.15 |

Powder X-ray Diffraction for Crystalline Phase Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline materials. mdpi.com It is particularly useful for phase identification, purity assessment, and the study of polymorphism. A PXRD pattern of a synthesized batch of this compound would serve as a unique fingerprint for that specific crystalline form. By comparing the experimental PXRD pattern with one simulated from the single-crystal X-ray data, the bulk purity of the sample can be confirmed.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, 3D Energy Frameworks)

Understanding how molecules pack in the crystal lattice is crucial for predicting physical properties such as solubility and melting point. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts, indicative of hydrogen bonds and other interactions, can be identified. For this compound, this analysis would highlight the nature and extent of hydrogen bonding involving the piperidine nitrogen and any other potential weak intermolecular forces.

3D energy frameworks are another computational method used to visualize the energetic landscape of the crystal packing. researchgate.net These frameworks illustrate the strength and directionality of the intermolecular interactions, providing a quantitative understanding of the forces that hold the crystal lattice together.

Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds. Through ionization and subsequent analysis of mass-to-charge ratios, it provides critical information on molecular weight and elemental composition. Advanced techniques such as High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) offer deeper insights into the molecular structure and fragmentation behavior of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental formula of a compound by measuring its mass with very high accuracy and precision. For this compound (C₁₀H₁₇N₃), HRMS analysis, typically using an electrospray ionization (ESI) source in positive ion mode, would focus on the protonated molecular ion, [M+H]⁺.

The theoretical monoisotopic mass of the protonated species is calculated to be 180.1495 Da. An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would confirm the elemental composition of C₁₀H₁₈N₃⁺, thereby validating the molecular formula of the synthesized compound. This high level of mass accuracy is essential for distinguishing the target compound from other potential isomers or compounds with the same nominal mass.

| Ion Species | Molecular Formula | Theoretical m/z | Measured m/z (Expected) | Mass Error (ppm, Expected) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₈N₃⁺ | 180.1495 | Within ± 5 ppm of theoretical | < 5 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) is employed to investigate the structural backbone of a molecule by inducing fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion at m/z 180.1) and analyzing the resulting product ions. While specific experimental data for this compound is not available, a fragmentation pathway can be predicted based on the known fragmentation patterns of piperidine- and pyrazole-containing structures. mdpi.com

The most probable fragmentation pathways would involve the cleavage of the piperidine ring and the bond connecting the two heterocyclic systems. The protonated molecular ion would likely undergo collision-induced dissociation (CID) leading to several characteristic fragments.

Key fragmentation steps are proposed as follows:

Piperidine Ring Opening: A common fragmentation route for piperidine-containing compounds involves the α-cleavage of the C-C bond adjacent to the nitrogen atom, followed by ring-opening. mdpi.com

Cleavage of the Inter-ring Bond: Scission of the C-C bond between the piperidine and pyrazole rings would lead to fragment ions corresponding to each heterocyclic moiety.

Loss of Methyl Groups: Fragmentation involving the loss of methyl radicals (•CH₃) from the pyrazole ring is also a plausible pathway.

These fragmentation patterns provide a structural fingerprint, confirming the connectivity of the pyrazole and piperidine rings and the substitution pattern.

| Proposed Fragment (m/z) | Ion Formula | Proposed Origin |

|---|---|---|

| 110.0968 | C₅H₁₂N₂⁺• | Fragment containing the dimethyl-pyrazole moiety after inter-ring cleavage. |

| 96.0808 | C₅H₁₀N⁺ | Fragment from piperidine ring after α-cleavage and loss of a neutral pyrazole species. |

| 84.0808 | C₅H₁₀N⁺ | Protonated piperidine fragment after inter-ring cleavage. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and skeletal structure of a molecule. The two techniques are complementary; IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of polar bonds, while Raman spectroscopy measures the inelastic scattering of monochromatic light, which is more sensitive to non-polar, symmetric vibrations.

For this compound, the spectra would be dominated by vibrations associated with the piperidine and dimethyl-pyrazole rings.

Key Vibrational Modes:

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring and the methyl groups on the pyrazole ring are expected in the 2850-3000 cm⁻¹ region. mdpi.com

Pyrazole Ring Vibrations: The C=C and C=N stretching vibrations within the aromatic pyrazole ring are anticipated to produce characteristic bands in the 1450-1600 cm⁻¹ region. mdpi.comnih.govmdpi.com

C-N Stretching: The stretching vibrations of the C-N bonds in both the piperidine and pyrazole rings would appear in the fingerprint region, typically between 1100 and 1250 cm⁻¹. mdpi.com

CH₂/CH₃ Bending: Bending (scissoring, wagging, twisting) vibrations for the methylene (B1212753) groups of the piperidine ring and the methyl groups would be observed in the 1350-1470 cm⁻¹ range.

Ring Deformation Modes: Skeletal vibrations and ring deformations for both heterocyclic rings would be present at lower wavenumbers (< 1000 cm⁻¹).

The absence of a significant N-H stretching band (typically ~3300-3500 cm⁻¹) would confirm that the piperidine nitrogen is tertiary, which is consistent with its linkage to the pyrazole ring system. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrazole ring backbone.

| Frequency Range (cm⁻¹) | Assignment | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| 2950-3000 | Methyl C-H Asymmetric Stretch | Medium | Medium |

| 2850-2960 | Aliphatic C-H Stretch (Piperidine CH₂) | Strong | Strong |

| 1500-1600 | Pyrazole Ring C=N and C=C Stretch | Medium-Strong | Medium |

| 1440-1470 | CH₂ Scissoring (Piperidine) | Medium | Weak |

| 1370-1390 | CH₃ Symmetric Bend | Medium | Weak |

| 1100-1250 | C-N Stretch (Piperidine and Pyrazole) | Medium | Weak |

Theoretical and Computational Investigations of 4 1,5 Dimethyl 1h Pyrazol 4 Yl Piperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods provide a detailed picture of the electron distribution and, consequently, the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. DFT calculations are instrumental in predicting the ground-state geometry and electronic properties of molecules like 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine.

Below is a table of predicted bond lengths and angles for the key structural features of this compound, derived from typical values obtained in DFT studies of related pyrazole (B372694) and piperidine (B6355638) derivatives. nih.gov

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-N (pyrazole ring) | 1.35 - 1.38 |

| N-N (pyrazole ring) | 1.34 - 1.36 |

| C-C (pyrazole ring) | 1.38 - 1.42 |

| C-N (piperidine ring) | 1.46 - 1.48 |

| C-C (piperidine ring) | 1.52 - 1.54 |

| C-C (pyrazole-piperidine link) | 1.50 - 1.53 |

| **Bond Angles (°) ** | |

| C-N-N (pyrazole ring) | 108 - 112 |

| N-N-C (pyrazole ring) | 106 - 110 |

| C-C-C (piperidine ring) | 110 - 112 |

| C-N-C (piperidine ring) | 111 - 113 |

Electronic Properties: DFT calculations also elucidate the electronic landscape of the molecule. The distribution of electron density can be visualized through the Molecular Electrostatic Potential (MEP), which highlights regions susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the pyrazole and piperidine rings are expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms are regions of positive potential (electrophilic sites).

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For pyrazole derivatives, the HOMO is often localized on the pyrazole ring, indicating its electron-donating capability, while the LUMO distribution can vary depending on the substituents. iaea.org

| Electronic Property | Predicted Value |

| HOMO Energy | -6.0 to -7.0 eV |

| LUMO Energy | -0.5 to 0.5 eV |

| HOMO-LUMO Gap | 5.5 to 7.5 eV |

| Dipole Moment | 2.0 to 3.5 D |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. These methods are particularly valuable for obtaining precise predictions of reaction energies, activation barriers, and spectroscopic constants where electron correlation effects are significant. For this compound, ab initio calculations could be employed to refine the geometric parameters obtained from DFT and to provide benchmark values for its electronic properties. While no specific ab initio studies on this molecule have been reported, the application of such methods to similar heterocyclic systems has demonstrated their power in achieving near-experimental accuracy. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time, including its conformational flexibility and interactions with its environment.

Classical MD simulations use force fields to model the interactions between atoms, allowing for the simulation of large systems over extended timescales (nanoseconds to microseconds). For this compound, classical MD would be instrumental in exploring its conformational landscape. The piperidine ring can undergo ring-puckering, and the pyrazole substituent can rotate around the C-C bond connecting it to the piperidine ring. MD simulations can map the free energy surface associated with these motions, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target. nih.gov

Ab initio Molecular Dynamics (AIMD) combines the accuracy of quantum mechanics with the dynamic nature of MD simulations. In AIMD, the forces on the atoms are calculated "on the fly" using a quantum mechanical method, typically DFT. Although computationally intensive, AIMD is invaluable for studying chemical reactions and for accurately modeling solvent effects where explicit electronic interactions, such as hydrogen bonding, are crucial. For this compound, AIMD could be used to investigate its interactions with water molecules in an aqueous environment, providing a detailed picture of the hydration shell and the influence of the solvent on the molecule's conformation and electronic properties.

Computational Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict various types of molecular spectra, which can then be compared with experimental data for validation of the computed structures and for the assignment of spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net For this compound, predicted NMR spectra would be a valuable tool for confirming its structure. The predicted chemical shifts for the protons and carbons in the pyrazole and piperidine rings would be sensitive to the molecule's conformation. A comparison of the calculated and experimental NMR spectra can provide strong evidence for the dominant conformation in solution.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole-H | 7.0 - 7.5 | - |

| Piperidine-H (axial) | 1.5 - 2.0 | - |

| Piperidine-H (equatorial) | 2.5 - 3.0 | - |

| N-CH₃ (pyrazole) | 3.5 - 4.0 | 35 - 40 |

| C-CH₃ (pyrazole) | 2.0 - 2.5 | 10 - 15 |

| Pyrazole-C | 110 - 140 | - |

| Piperidine-C | 30 - 50 | - |

Vibrational (Infrared and Raman) Spectroscopy: DFT calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. The predicted vibrational spectrum for this compound would show characteristic bands for the C-H, C-N, and C-C stretching and bending modes of the pyrazole and piperidine rings. researchgate.netrsc.org This computational analysis aids in the assignment of the experimentally observed vibrational bands and can help to identify specific conformational isomers if they have distinct vibrational signatures.

Predicted NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict ¹H and ¹³C NMR spectra with high accuracy, aiding in the interpretation of experimental data. The standard and most reliable method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically employed with a DFT functional such as B3LYP and a robust basis set like 6-311++G(d,p). researchgate.netnih.gov

The process involves first optimizing the molecular geometry to find its most stable three-dimensional structure. Following this, the GIAO calculation is performed to determine the isotropic magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov The resulting predicted chemical shifts can be directly compared with experimental spectra to confirm assignments. Calculations can also predict spin-spin coupling constants (J-couplings), which provide valuable information about the connectivity and dihedral angles within the molecule. researchgate.net

For this compound, such calculations would provide distinct chemical shifts for the protons and carbons on both the piperidine and pyrazole rings, including the two methyl groups. The data would be presented in a table similar to the template below.

Table 1: Template for Predicted NMR Data for this compound (Note: Specific values are pending dedicated computational analysis and are not currently available in published literature.)

| Atom Identifier | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

|---|---|---|

| Pyrazole C3-H | Calculated Value | Calculated Value |

| Piperidine N-H | Calculated Value | Calculated Value |

| Piperidine C4-H | Calculated Value | Calculated Value |

| Pyrazole N-CH₃ | Calculated Value | Calculated Value |

| Pyrazole C5-CH₃ | Calculated Value | Calculated Value |

| Pyrazole C4 | Calculated Value | - |

| Piperidine C2/C6 | Calculated Value | - |

Simulated Vibrational Spectra (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational chemistry can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. cardiff.ac.uk

This analysis is also typically performed using DFT methods. After the molecule's geometry is optimized, a frequency calculation is conducted. nih.gov This involves computing the second derivatives of the energy with respect to the Cartesian coordinates of the atoms, which yields a set of harmonic vibrational frequencies. osti.gov Each frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C-N bending, or ring deformation modes. derpharmachemica.com The calculation also provides IR intensities and Raman scattering activities for each mode, allowing for the generation of a full theoretical spectrum. osti.gov These simulated spectra are invaluable for assigning the peaks observed in experimental FT-IR and FT-Raman measurements. nih.govderpharmachemica.com

A detailed vibrational analysis of this compound would identify characteristic frequencies for the pyrazole and piperidine rings, as well as the methyl groups, as outlined in the template table below.

Table 2: Template for Simulated Vibrational Data for this compound (Note: Specific values are pending dedicated computational analysis and are not currently available in published literature.)

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| N-H Stretch (Piperidine) | Calculated Value | Calculated Value | Calculated Value |

| C-H Stretch (Methyl) | Calculated Value | Calculated Value | Calculated Value |

| C=C/C=N Stretch (Pyrazole Ring) | Calculated Value | Calculated Value | Calculated Value |

| C-N Stretch | Calculated Value | Calculated Value | Calculated Value |

| Pyrazole Ring Deformation | Calculated Value | Calculated Value | Calculated Value |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a critical tool for elucidating reaction mechanisms, providing a level of detail that is often inaccessible through experimental means alone. It allows for the mapping of a reaction pathway from reactants to products, including the identification of high-energy transition states and reaction intermediates. rsc.org

To study a reaction mechanism, such as a potential synthesis route for this compound, researchers would use computational methods to calculate the potential energy surface. This involves locating the optimized geometries of reactants, products, and all intermediates. Critically, the transition state (TS) structure for each step—the maximum energy point along the reaction coordinate—is located. rsc.org Frequency calculations are performed to characterize these structures; reactants and products have all real (positive) frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once a transition state is confirmed, methods like Intrinsic Reaction Coordinate (IRC) calculations can be used to follow the reaction path downhill from the TS to ensure it connects the intended reactants and products. The energy difference between the reactants and the transition state defines the activation energy, a key parameter that governs the reaction rate. rsc.org This approach can be used to compare different possible reaction pathways and determine the most favorable one.

Table 3: Template for Computational Reaction Mechanism Analysis (Note: This is a hypothetical representation for a generic reaction step. Specific values are pending dedicated computational analysis.)

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

|---|---|---|---|

| Step 1: Bond Formation | Reactants | 0.0 (Reference) | Initial state parameters |

| Transition State (TS1) | Calculated Activation Energy | Bond lengths/angles at TS | |

| Intermediate 1 | Calculated Value | Parameters of formed intermediate |

Chemical Reactivity and Derivatization Strategies for 4 1,5 Dimethyl 1h Pyrazol 4 Yl Piperidine

Reactions at the Piperidine (B6355638) Nitrogen: Alkylation, Acylation, and Sulfonylation

The secondary amine of the piperidine ring in 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine is a key site for functionalization. The lone pair of electrons on the nitrogen atom makes it nucleophilic and readily susceptible to reactions with various electrophiles.

Alkylation: N-alkylation can be achieved by reacting the piperidine nitrogen with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, typically in the presence of a base to neutralize the resulting hydrohalic acid. Other alkylating agents like dimethyl sulfate (B86663) can also be employed. These reactions introduce alkyl substituents onto the nitrogen atom, modifying the steric and electronic properties of the molecule.

Acylation: The piperidine nitrogen can be readily acylated using acylating agents like acid chlorides or acid anhydrides. For instance, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-acetyl derivative. This transformation is useful for installing amide functionalities, which can alter the compound's biological activity and physicochemical properties.

Sulfonylation: Sulfonylation of the piperidine nitrogen is a common strategy to introduce a sulfonyl group, which can act as a hydrogen bond acceptor and influence the compound's binding affinity to biological targets. This is typically achieved by reacting this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. The resulting sulfonamides are generally stable compounds. For example, the synthesis of pyrazole-4-sulfonamide derivatives has been reported by reacting pyrazole (B372694) sulfonyl chloride with various amines. rsc.org

Table 1: Examples of Reactions at the Piperidine Nitrogen

| Reaction Type | Reagent | Product Type | Significance |

|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkylpiperidine | Modifies steric and electronic properties |

| Acylation | Acid Chloride (e.g., CH₃COCl) | N-Acylpiperidine (Amide) | Alters biological activity and physicochemical properties |

| Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | N-Sulfonylpiperidine (Sulfonamide) | Introduces hydrogen bond acceptor, influences binding affinity |

Reactions at the Piperidine Ring Carbons: Functionalization and Ring Transformations

Functionalization of the carbon atoms of the piperidine ring is more challenging due to the presence of unactivated C-H bonds. However, modern synthetic methods have enabled site-selective modifications.

C-H Functionalization: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of saturated heterocycles. acs.orgacs.orgnih.gov By choosing the appropriate catalyst and directing group, it is possible to achieve site-selective arylation, alkylation, or other modifications at the C-2, C-3, or C-4 positions of the piperidine ring. For instance, rhodium-catalyzed C-H insertion reactions have been used for the site-selective functionalization of N-protected piperidines. nih.gov Another approach involves the deprotonation of an N-protected piperidine (e.g., N-Boc-piperidine) using a strong base like sec-butyllithium (B1581126) to form a lithiated intermediate, which can then react with various electrophiles to introduce substituents at the α-position. nih.govresearchgate.netresearchgate.netrsc.orgacs.org

Ring Transformations: Ring transformation reactions of the piperidine ring in this specific compound are not extensively documented. However, general strategies for the ring-opening of piperidine derivatives have been reported, which could potentially be applied. researchgate.net These transformations often require harsh conditions and may lead to a mixture of products.

Reactivity of the Pyrazole Moiety: Substitution and Functionalization

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms and the substituents. In this compound, the C4 position of the pyrazole is already substituted.

Electrophilic Aromatic Substitution: Pyrazoles generally undergo electrophilic substitution reactions. rrbdavc.org The preferred site of substitution is typically the C4 position. Since this position is blocked in the title compound, electrophilic attack would be directed to other positions, most likely the C3 position. Common electrophilic substitution reactions include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the pyrazole ring. publishatcj.comresearchgate.netbeilstein-archives.orgresearchgate.net

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group.

Sulfonylation: Reaction with chlorosulfonic acid can lead to the formation of a pyrazole-sulfonyl chloride, which can be further derivatized. nih.govdntb.gov.ua

Metal-Catalyzed Cross-Coupling Reactions: The C-H bonds on the pyrazole ring can be functionalized through transition-metal-catalyzed cross-coupling reactions. rsc.orgrsc.orgnih.govacs.orgresearchgate.net Palladium-catalyzed reactions, such as Suzuki or Heck couplings, can be used to form new carbon-carbon bonds, allowing for the introduction of aryl, vinyl, or alkyl groups onto the pyrazole ring.

Stereochemical Aspects in Derivatization Reactions

The derivatization of this compound can lead to the formation of new stereocenters, making stereoselectivity an important consideration.

When reactions are performed on the piperidine ring carbons, new chiral centers can be created at the C2, C3, or C4 positions. The use of chiral catalysts or auxiliaries can control the stereochemical outcome of these reactions, leading to the formation of specific enantiomers or diastereomers. acs.orgacs.orgnih.govmdpi.comresearchgate.netwhiterose.ac.uk For example, enantioselective C-H functionalization of N-aryl and N-heteroaryl piperidines has been achieved using chiral dirhodium tetracarboxylate catalysts. acs.orgacs.org

If the starting material is a single enantiomer, derivatization reactions can proceed with either retention or inversion of configuration, depending on the reaction mechanism. Diastereoselective reactions are also possible when a new stereocenter is introduced in a molecule that already contains one or more stereocenters.

Synthesis of Complex Molecular Scaffolds Utilizing this compound as a Building Block

The presence of multiple reactive sites makes this compound a valuable building block for the construction of more complex molecular scaffolds, particularly fused heterocyclic systems. rsc.orgchim.itsemanticscholar.orgnih.govijcpa.inlongdom.orgnih.gov

The piperidine nitrogen can be used as a handle to attach other cyclic or acyclic fragments. For instance, after acylation or sulfonylation, the introduced functional group can participate in subsequent cyclization reactions.

Furthermore, the pyrazole ring can be a part of a larger fused system. For example, aminopyrazole derivatives are known to react with various reagents to form pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and other fused heterocycles. chim.itnih.gov By first introducing a reactive group (e.g., an amino group) onto the pyrazole ring of the title compound, it could then be used in similar cyclization reactions to generate novel polycyclic structures. Multicomponent reactions, which allow for the formation of complex molecules in a single step, could also be employed using this compound as a key component.

Advanced Analytical Methodologies for 4 1,5 Dimethyl 1h Pyrazol 4 Yl Piperidine

Chromatographic Method Development for Purity Assessment and Quantification

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine, both liquid and gas chromatography techniques are essential for comprehensive quality control.

High-Performance Liquid Chromatography (HPLC) Method Optimization and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed to separate the main compound from its process-related impurities and degradation products. scholarsresearchlibrary.com

Method optimization involves a systematic evaluation of chromatographic parameters to achieve optimal separation. Key parameters include:

Stationary Phase: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice, offering excellent resolving power for a wide range of analytes. nih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often employed to ensure the separation of compounds with varying polarities. nih.govnih.gov

Detection: A UV detector is typically used, with the detection wavelength set at the maximum absorbance (λmax) of the pyrazole (B372694) chromophore to ensure high sensitivity.

Flow Rate and Temperature: A flow rate of around 1.0 mL/min and a controlled column temperature (e.g., 30°C) are maintained to ensure reproducible retention times and peak shapes. nih.gov

Once optimized, the method is validated according to International Council for Harmonisation (ICH) guidelines. Validation demonstrates that the analytical procedure is suitable for its intended purpose. scholarsresearchlibrary.com

Table 1: Representative HPLC Method Validation Parameters

| Parameter | Specification | Typical Result |

|---|---|---|

| Linearity | Correlation coefficient (R²) ≥ 0.999 | R² = 0.9996 over a range of 0.44-53.33 µg/mL. nih.gov |

| Accuracy | Recovery of 98-102% | Average recovery of 101.82%. nih.gov |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% | RSD < 0.5%. unodc.org |

| Intermediate Precision | RSD ≤ 2% | RSD of 1.21%. scholarsresearchlibrary.com |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.15 µg/mL. nih.gov |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.44 µg/mL. nih.gov |

| Specificity | No interference from blank, placebo, or degradation products | Stress testing shows degradation products are well-separated from the parent compound. nih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is the preferred method for the analysis of volatile organic compounds. In the context of this compound, GC is not used for the analysis of the compound itself due to its low volatility. However, it is an indispensable tool for quantifying volatile impurities that may be present from the manufacturing process, such as residual solvents (e.g., methanol, acetonitrile, toluene). researchgate.net

A headspace GC method with a Flame Ionization Detector (FID) is commonly developed for this purpose. The method involves heating the sample in a sealed vial to partition volatile analytes into the headspace gas, which is then injected into the GC system.

Key aspects of GC method development include:

Column: A low-polarity capillary column, such as one with a 5% phenyl/95% methyl silicone stationary phase, is typically used for separating common organic solvents. unodc.org

Temperature Program: A programmed temperature ramp is used to elute solvents in order of their boiling points, ensuring good separation. unodc.org

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate. unodc.org

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages over HPLC, including higher separation efficiency, shorter analysis times, and minimal consumption of solvents and samples. researchgate.net CE separates ions based on their electrophoretic mobility in an electric field. For neutral compounds or weak bases like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed.

Method development in CE involves optimizing:

Background Electrolyte (BGE): The composition, pH, and concentration of the buffer (e.g., phosphate or borate) are critical for achieving separation. researchgate.net

Applied Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary to drive the separation, with optimization required to balance analysis time and Joule heating. researchgate.net

Capillary: Fused-silica capillaries of specific lengths and internal diameters are used.

Detection: On-column UV detection is the most common method.

CE can be a powerful alternative or complementary technique to HPLC for purity analysis and the determination of related substances. nih.gov

Spectrophotometric Methods for Analytical Determination (e.g., UV-Vis method development)

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the UV-Vis region. The pyrazole ring system in this compound serves as a chromophore, making this technique suitable for its quantification. researchgate.net

The development of a UV-Vis spectrophotometric method involves:

Solvent Selection: Choosing a suitable solvent (e.g., methanol, ethanol, or water) in which the compound is soluble and that does not interfere with its absorbance.

Determination of λmax: Scanning a solution of the compound across the UV spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax). Measuring at λmax provides the highest sensitivity and minimizes deviations from Beer's Law. researchgate.net

Calibration Curve: Preparing a series of standard solutions of known concentrations and measuring their absorbance at λmax. A calibration curve is constructed by plotting absorbance versus concentration.

Validation: The method is validated for linearity, accuracy, and precision to ensure its reliability.

Table 2: Example Validation Data for a UV-Vis Spectrophotometric Method

| Parameter | Specification | Hypothetical Result |

|---|---|---|

| λmax | Wavelength of maximum absorbance | 250 nm |

| Linearity Range | The range over which the method is linear | 2-20 µg/mL |

| Correlation Coefficient (R²) | ≥ 0.999 | 0.9998 |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light | 5,000 - 15,000 L·mol⁻¹·cm⁻¹ |

| Accuracy (% Recovery) | 98-102% | 99.5% - 101.2% |

| Precision (% RSD) | ≤ 2% | 1.1% |

Hyphenated Techniques in Analytical Chemistry (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide unparalleled analytical power.

Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for the structural elucidation of unknown impurities and degradation products. nih.gov While HPLC-UV can detect and quantify impurities, it cannot identify them. By interfacing an HPLC system with a mass spectrometer, one can obtain the molecular weight and fragmentation pattern of each separated component. This information is vital for identifying process-related impurities and characterizing degradation pathways during stability studies. Electrospray ionization (ESI) is a common ionization source for this type of analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capability of GC with the detection power of MS. It is used to identify and confirm the structure of volatile and semi-volatile impurities, such as residual solvents or by-products from synthesis. mdpi.com Electron Ionization (EI) is typically used, which generates a reproducible fragmentation pattern that can be compared against spectral libraries for confident identification. vscht.cz

Future Directions and Emerging Research Avenues for 4 1,5 Dimethyl 1h Pyrazol 4 Yl Piperidine

Exploration of Novel Synthetic Pathways and Catalytic Systems

While established methods for synthesizing pyrazole (B372694) and piperidine (B6355638) derivatives exist, future research will likely pivot towards more efficient, sustainable, and versatile synthetic strategies. The development of novel pathways is crucial for accessing structural analogs and optimizing production for various applications.

Key areas of exploration include:

Multicomponent Reactions (MCRs): MCRs offer a significant advantage by combining three or more reactants in a single step, leading to complex molecules with high atom economy and efficiency. nih.gov Future work could focus on designing a one-pot synthesis for 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine, potentially using variations of the Biginelli or Hantzsch reactions, which are known for producing heterocyclic compounds. researchgate.netiajpr.com This approach would streamline synthesis, reduce waste, and allow for rapid generation of a library of related compounds for screening purposes.

Asymmetric Catalysis: The development of enantioselective catalytic systems is a major goal in modern organic synthesis. acs.org For this compound, which has a stereocenter if substituted on the piperidine ring, developing asymmetric syntheses is a critical next step. Research into chiral rhodium or palladium catalysts, which have been successful in the asymmetric functionalization of dihydropyridines to form piperidines, could be adapted. acs.org This would allow for the selective production of specific stereoisomers, which is vital for applications where chirality influences function.

C-H Activation/Functionalization: Direct C-H bond activation is a powerful tool for modifying existing molecular scaffolds without the need for pre-functionalized starting materials. Future synthetic routes could explore the direct coupling of a pre-formed piperidine ring with a pyrazole precursor via transition-metal-catalyzed C-H activation. This would offer a more convergent and flexible approach compared to traditional multi-step ring formation processes.

Green Chemistry Approaches: A move towards more environmentally benign synthetic methods is inevitable. This includes the use of recyclable catalysts, solvent-free reaction conditions, and energy-efficient techniques like microwave or ultrasound-assisted synthesis. nih.gov For instance, piperidine itself has been used as an effective and simple organocatalyst in the synthesis of some pyrazole derivatives, highlighting a potential green route. nih.govirdindia.in

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more starting materials. | High atom economy, reduced waste, operational simplicity, rapid library generation. nih.gov | Designing novel MCRs that directly yield the 4-(pyrazol-yl)piperidine scaffold. |

| Asymmetric Catalysis | Use of chiral catalysts to produce specific stereoisomers. | Access to enantiomerically pure compounds, control over 3D structure. acs.org | Development of Rhodium or Palladium-based catalysts for enantioselective synthesis. acs.org |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | Increased synthetic efficiency, reduced reliance on pre-functionalized substrates. | Exploring transition-metal catalysts for direct coupling of pyrazole and piperidine precursors. |

| Green Chemistry Approaches | Methods that reduce or eliminate hazardous substances. | Environmental sustainability, reduced energy consumption, use of recyclable catalysts. nih.gov | Application of microwave-assisted synthesis, solvent-free conditions, or biocatalysis. |

Advanced Computational Approaches for Predictive Chemistry and Materials Design

Computational chemistry has become an essential tool for understanding molecular behavior and predicting the properties of new compounds, thereby accelerating the design and discovery process. eurasianjournals.com For this compound, advanced computational methods can provide deep insights into its structure, reactivity, and potential applications.

Future computational research will likely concentrate on:

Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules. researchgate.net It can be used to predict geometric parameters, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net Such calculations can elucidate the reactivity of the pyrazole and piperidine rings, predict sites susceptible to electrophilic or nucleophilic attack, and rationalize reaction mechanisms.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions. eurasianjournals.com For this compound, MD simulations could be used to study its interactions with solvents, its aggregation behavior, and its dynamics within a larger system, such as a polymer matrix or a metal-organic framework.

Predictive Modeling for Materials Science: By combining DFT and other methods, researchers can predict the properties of hypothetical materials incorporating this compound. For example, computational screening could be used to predict the binding affinity of the molecule to different metal ions for coordination chemistry applications or to estimate the electronic band gap of polymers derived from it.

Machine Learning (ML) Integration: The integration of machine learning with computational chemistry is a rapidly emerging field. eurasianjournals.com ML models can be trained on existing computational and experimental data to predict the properties of new pyrazole derivatives with high speed and accuracy, significantly accelerating the discovery of compounds with desired characteristics for materials science or catalysis. eurasianjournals.com

Table 2: Applications of Computational Methods

| Computational Method | Application for this compound | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. researchgate.net | Optimized molecular geometry, HOMO-LUMO gap, molecular electrostatic potential maps, reaction energetics. researchgate.net |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions. eurasianjournals.com | Preferred conformations, solvent effects, binding free energies, diffusion coefficients in materials. |

| Quantitative Structure-Activity Relationship (QSAR) | (Primarily for biological context but adaptable) Predicting properties based on structure. | Correlation of structural features with material properties like thermal stability or conductivity. |

| Machine Learning (ML) | High-throughput screening and property prediction. eurasianjournals.com | Rapid identification of derivatives with optimal properties for specific non-biological applications. |

Development of New Analytical Techniques for Complex Chemical Systems

As synthetic methods become more complex and the applications of this compound expand, the need for advanced analytical techniques for its detection, characterization, and quantification will grow. While standard methods like NMR and mass spectrometry are indispensable, future research will likely focus on developing more sensitive, rapid, and in-situ analytical tools.

Emerging areas include:

In-line and Real-time Reaction Monitoring: Techniques like in-line Fourier Transform Infrared (FT-IR) spectroscopy allow for the real-time monitoring of chemical reactions. rsc.org Applying this to the synthesis of this compound would enable precise tracking of reactant consumption and product formation. Combined with chemometric methods like Independent Component Analysis (ICA), this can help elucidate complex reaction mechanisms and identify transient intermediates. rsc.org

Advanced Chromatographic Methods: The development of novel stationary phases for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) could lead to improved separation and analysis of the target compound from complex mixtures, including reaction byproducts or environmental samples. Chiral chromatography, in particular, will be essential for analyzing and separating enantiomers produced via asymmetric synthesis.

Hyphenated Techniques: The coupling of separation techniques with powerful detection methods, such as HPLC-MS/MS or GC-MS/MS, will continue to be vital for achieving high sensitivity and specificity in the analysis of the compound and its metabolites or degradation products in various matrices.

Development of Chemical Sensors: Future research could explore the design of selective sensors for the detection of this compound. This could involve immobilizing specific receptors on transducer surfaces (e.g., electrochemical or optical sensors) that can selectively bind to the molecule, allowing for rapid and portable analysis.

Potential Roles in Non-Biological Chemical Applications

The unique structural combination of a Lewis-basic piperidine nitrogen and the versatile pyrazole ring makes this compound an attractive candidate for various non-biological applications, particularly in materials science and catalysis.

Coordination Chemistry: Pyrazole derivatives are well-established ligands in coordination chemistry, capable of binding to a wide range of metal ions to form coordination compounds, polymers, and metal-organic frameworks (MOFs). mdpi.comresearchgate.net The N-H group of a simple pyrazole can act as a hydrogen bond donor, facilitating the formation of supramolecular structures. researchgate.net Although the N1 position in this compound is substituted with a methyl group, the "pyridine-like" nitrogen at position 2 remains an excellent coordination site. The piperidine nitrogen can also coordinate to metal centers or act as a basic site for further functionalization. Future research could explore the synthesis of novel MOFs using this compound as a linker, potentially leading to materials with applications in gas storage, separation, or catalysis. nih.gov

Supramolecular Chemistry: Supramolecular chemistry relies on non-covalent interactions like hydrogen bonding and π-stacking to build large, well-ordered assemblies. mdpi.com The piperidine N-H bond in this compound can act as a hydrogen bond donor, while the pyrazole ring can participate in π-stacking interactions. This dual functionality could be exploited to design novel supramolecular polymers, gels, or liquid crystals. researchgate.net

Advanced Materials: The incorporation of this heterocyclic scaffold into polymer backbones could yield advanced materials with tailored properties. The rigid, aromatic pyrazole unit could enhance thermal stability and mechanical strength, while the flexible piperidine unit could influence processability and morphology. Such materials could find applications as specialty polymers, organic semiconductors, or components in optical devices.

Table 3: Potential Non-Biological Applications and Relevant Structural Features

| Application Area | Relevant Structural Features | Potential Outcome/Function |

|---|---|---|

| Coordination Chemistry | Pyrazole N2 donor site; Piperidine N-H donor site. researchgate.net | Formation of metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes. nih.gov |

| Supramolecular Chemistry | Piperidine N-H for hydrogen bonding; Pyrazole ring for π-stacking. researchgate.net | Self-assembly into gels, liquid crystals, or host-guest systems. |

| Advanced Materials | Rigid pyrazole and flexible piperidine moieties. | Development of specialty polymers with enhanced thermal stability or specific electronic properties. |

| Catalysis | Potential as a ligand to stabilize catalytically active metal centers. | Design of new homogeneous or heterogeneous catalysts for organic transformations. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.